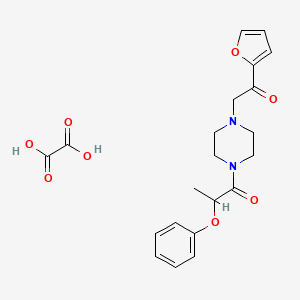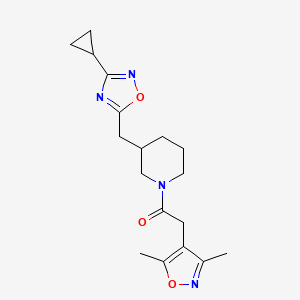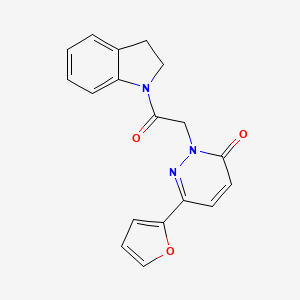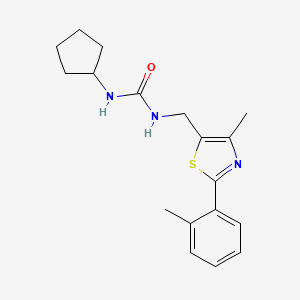
N-(2-hydroxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide” is a complex organic compound. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a sulfonamide group, which is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms, one of which is bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a phenolic group (the “2-hydroxyphenyl” part of the name), and a sulfonamide group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The phenolic OH group could potentially participate in acid-base reactions. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water . The phenolic OH group could potentially form hydrogen bonds with other molecules .Aplicaciones Científicas De Investigación
Microbial Degradation of Sulfonamides
Research has demonstrated that certain microorganisms can degrade sulfonamide antibiotics, a class to which N-(2-hydroxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide structurally relates. The process involves ipso-hydroxylation followed by fragmentation, releasing less harmful substances. This pathway suggests a potential environmental application for mitigating antibiotic resistance spread due to persistent sulfonamide contaminants (Ricken et al., 2013).
Antitumor and Enzyme Inhibition
Benzimidazole derivatives bearing sulfonamide functionality have been evaluated for their inhibitory activity against human carbonic anhydrase isoforms, particularly those associated with tumors. Some derivatives demonstrated significant potency, suggesting their potential as therapeutic agents for cancer treatment (Uslu et al., 2019).
Antimicrobial Activity
Novel sulfonamides containing specific structural motifs have been designed and synthesized, showing promising antimicrobial activities against a range of bacteria and fungi. This research underscores the potential for developing new antimicrobial agents based on sulfonamide derivatives (Krátký et al., 2012).
Drug Metabolism Studies
Studies on biaryl-bis-sulfonamide compounds have utilized microbial biocatalysis to produce mammalian metabolites, aiding in the detailed structural characterization of drug metabolites. This approach is crucial for understanding drug metabolism and optimizing therapeutic efficacy (Zmijewski et al., 2006).
Fuel Cell Membranes
Research into sulfonated polybenzimidazoles, including those related to N-(2-hydroxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, has shown their application in creating cross-linked membranes for fuel cell technology. These membranes exhibit improved stability and conductivity, essential for the development of efficient and durable fuel cells (Xu et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-12-4-2-1-3-10(12)16-21(19,20)8-5-6-9-11(7-8)15-13(18)14-9/h1-7,16-17H,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWVNPINQNANBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646513 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-hydroxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2651824.png)
![2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide](/img/structure/B2651825.png)

![4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2651828.png)



![N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2651838.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2651842.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2651843.png)

![6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2651845.png)
